4,5,4'-Trihydroxychalcone is a naturally occurring chalcone derivative known for its diverse biological activities. Chalcones are a class of organic compounds characterized by the presence of an α,β-unsaturated ketone structure. This compound is particularly noted for its potential health benefits, including antioxidant and anti-inflammatory properties. It belongs to the class of organic compounds known as retrochalcones, which are structurally distinguished by the absence of oxygen functionalities at specific positions on the molecule .
4,5,4'-Trihydroxychalcone can be sourced from various plants and has been identified in the stems and leaves of certain species, such as Rhus sylvestris. In terms of classification, it falls under several categories:
The synthesis of 4,5,4'-Trihydroxychalcone can be achieved through several methods, with the Claisen-Schmidt condensation being one of the most common. This reaction typically involves the condensation of appropriate phenolic compounds with aldehydes in the presence of a base catalyst.
The molecular formula of 4,5,4'-Trihydroxychalcone is , with a molecular weight of approximately 256.25 g/mol. The compound features a unique arrangement of hydroxyl groups that contribute to its biological activity.
4,5,4'-Trihydroxychalcone undergoes various chemical reactions including:
These reactions can modify the compound's structure and enhance its biological activity.
The major products from these reactions often include hydroxylated derivatives that may exhibit enhanced biological activity compared to the parent compound .
The mechanism of action for 4,5,4'-Trihydroxychalcone primarily involves its interaction with various biological pathways. It has been shown to obstruct inflammatory cytokine secretion and inhibit enzymes such as sucrase and α-amylase. This inhibition is particularly relevant in contexts related to metabolic disorders and inflammation .
Research indicates that this compound can inhibit tumor necrosis factor-alpha (TNF-α) secretion at very low concentrations (0.01 µM), showcasing its potential as an anti-inflammatory agent .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and concentration in synthesized samples .
4,5,4'-Trihydroxychalcone has several scientific uses:
4,5,4′-Trihydroxychalcone demonstrates significant anti-inflammatory activity through multimodal inhibition of key inflammatory pathways. In primary cellular studies, this compound suppressed lipoxygenase (LOX) activity—a critical enzyme in the arachidonic acid cascade that generates pro-inflammatory leukotrienes. Computational molecular docking studies reveal that 4,5,4′-Trihydroxychalcone occupies the LOX active site, forming stable hydrogen bonds with catalytic residues (binding energy: −8.9 kcal/mol), thereby obstructing substrate access [9]. Beyond enzyme inhibition, the compound disrupts cytokine networks. In human phagocyte models, it significantly reduced interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) release at IC₅₀ values of 6.69 μM and 19.84 μM, respectively [6]. This dual action—enzyme inhibition and cytokine suppression—enables broad interference in inflammation propagation.
Table 1: Anti-inflammatory and Immunomodulatory Effects of 4,5,4′-Trihydroxychalcone
Biological Activity | Experimental Model | Key Metrics | Reference |
---|---|---|---|
IL-1β Inhibition | Human monocytes | IC₅₀ = 6.69 μM | [6] |
TNF-α Inhibition | Human monocytes | IC₅₀ = 19.84 μM | [6] |
LOX Enzyme Inhibition | In silico docking | Binding affinity: −8.9 kcal/mol | [9] |
ROS Scavenging | Polymorphonuclear leukocytes | IC₅₀ = 3.21 μM (vs. ibuprofen IC₅₀ = 25.1 μM) | [6] |
Lymphocyte Proliferation Suppression | Human lymphocytes | IC₅₀ = 1.52 μM | [6] |
The anticancer potential of 4,5,4′-Trihydroxychalcone arises from its ability to concurrently target multiple oncogenic signaling cascades. In tumor microenvironment studies, the compound inhibited nuclear factor-kappa B (NF-κB) nuclear translocation, downregulating transcription of metastasis-related genes such as matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF) [6] [10]. This suppression correlates with reduced tumor cell invasion and angiogenesis. Additionally, 4,5,4′-Trihydroxychalcone deactivates the PI3K/AKT/mTOR pathway—a critical driver of cell survival and proliferation. Western blot analyses confirm dose-dependent reductions in phosphorylated AKT (Ser473) and mTOR in lung carcinoma (A549) cells, resulting in caspase-3 activation and poly (ADP-ribose) polymerase (PARP) cleavage, markers of intrinsic apoptosis [10]. The compound also reverses epithelial-to-mesenchymal transition (EMT) by upregulating E-cadherin while suppressing N-cadherin and selectins, thereby impeding cell migration and heterotypic adhesion [10].
4,5,4′-Trihydroxychalcone exhibits potent immunosuppressive properties by selectively inhibiting innate and adaptive immune responses. In polymorphonuclear leukocytes (PMNs), it attenuated chemotaxis (IC₅₀ = 2.18 μM) and phagocytosis (IC₅₀ = 4.07 μM)—processes critical for early immune activation [6]. Mechanistically, the compound reduced β2 integrin (CD18) expression on leukocyte surfaces, impairing cell adhesion and microbial clearance. Notably, it exerted profound effects on lymphocyte function, suppressing T-cell proliferation at an IC₅₀ of 1.52 μM—significantly lower than conventional immunosuppressants like prednisolone [6]. This antiproliferative effect correlated with downregulation of interleukin-2 (IL-2) secretion and disruption of cell cycle progression at the G0/G1 phase. The compound’s ability to simultaneously target phagocyte mobility and lymphocyte clonal expansion positions it as a candidate for managing autoimmune and hyperinflammatory conditions.
The ortho-trihydroxy phenolic structure of 4,5,4′-Trihydroxychalcone confers exceptional antioxidant activity, enabling direct neutralization of reactive oxygen species (ROS). In cell-based assays, it scavenged free radicals generated by PMNs with an IC₅₀ of 3.21 μM—8-fold more potent than ibuprofen [6]. Beyond direct radical quenching, the compound modulates endogenous antioxidant defenses. It enhanced superoxide dismutase (SOD) activity in human arterial smooth muscle cells, mitigating oxidative stress-induced cellular damage [9]. Furthermore, 4,5,4′-Trihydroxychalcone suppressed nitric oxide (NO) production in activated macrophages (IC₅₀ = 8.92 μM) by inhibiting inducible nitric oxide synthase (iNOS) expression, thereby reducing peroxynitrite formation and associated tissue damage [6]. The convergence of these mechanisms—direct scavenging and enzyme modulation—highlights its potential in oxidative stress-related pathologies.
Table 2: Multitargeted Mechanisms of 4,5,4′-Trihydroxychalcone in Cancer and Inflammation
Signaling Pathway | Molecular Targets | Biological Outcome |
---|---|---|
PI3K/AKT/mTOR | ↓ p-AKT, ↓ p-mTOR | Apoptosis induction, cell cycle arrest |
NF-κB | ↓ Nuclear translocation | ↓ MMP-2/9, ↓ VEGF, ↓ Metastasis |
Oxidative Stress Response | ↑ SOD, ↓ iNOS | ↓ ROS, ↓ DNA damage |
Cytokine Network | ↓ IL-1β, ↓ TNF-α, ↓ IL-6 | Reduced inflammation and immune evasion |
Adhesion Dynamics | ↑ E-cadherin, ↓ N-cadherin | Suppressed cell migration and invasion |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6